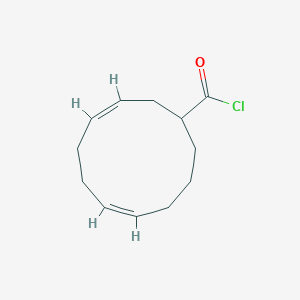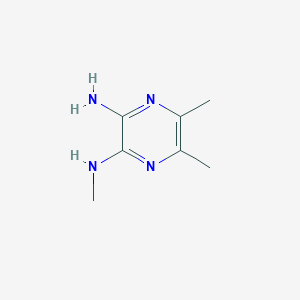
N~2~,5,6-Trimethylpyrazine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,5,6-Trimethylpyrazine-2,3-diamine is a heterocyclic aromatic compound with the molecular formula C7H12N4. This compound is part of the pyrazine family, which is known for its aromatic properties and presence in various natural and synthetic substances. Pyrazines are commonly found in foods, contributing to flavors and aromas, and have significant applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,5,6-Trimethylpyrazine-2,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with methylating agents to introduce the methyl groups at the 2, 5, and 6 positions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and methylation processes.
Industrial Production Methods
Industrial production of N2,5,6-Trimethylpyrazine-2,3-diamine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction times precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,5,6-Trimethylpyrazine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are employed.
Substitution: Halogenating agents like bromine (Br~2~) or chlorinating agents like thionyl chloride (SOCl~2~) are used for substitution reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Various amine derivatives.
Substitution: Halogenated pyrazines and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,5,6-Trimethylpyrazine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neuroprotective applications.
Industry: Utilized in the synthesis of flavor and fragrance compounds due to its aromatic properties.
Wirkmechanismus
The mechanism of action of N2,5,6-Trimethylpyrazine-2,3-diamine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In medicinal applications, it may interact with enzymes and receptors involved in cardiovascular and neuroprotective pathways, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Trimethylpyrazine: Known for its flavor and fragrance properties.
2,3,5,6-Tetramethylpyrazine: Used in traditional Chinese medicine for its neuroprotective effects.
2,3-Dimethylpyrazine: Commonly found in roasted foods and contributes to their aroma.
Uniqueness
N~2~,5,6-Trimethylpyrazine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups at the 2 and 3 positions make it a versatile intermediate for further chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
53114-71-9 |
|---|---|
Molekularformel |
C7H12N4 |
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
3-N,5,6-trimethylpyrazine-2,3-diamine |
InChI |
InChI=1S/C7H12N4/c1-4-5(2)11-7(9-3)6(8)10-4/h1-3H3,(H2,8,10)(H,9,11) |
InChI-Schlüssel |
YRWKMFJEWKHVDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)N)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


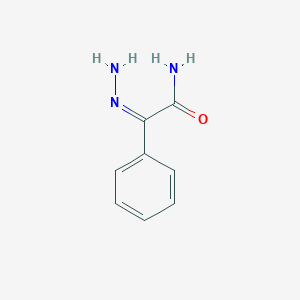
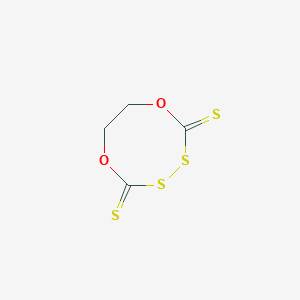
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)

![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
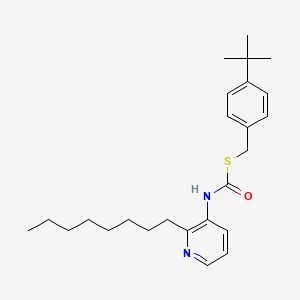

![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
